Dantnp
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Overview
Description
Preparation Methods
DANTNP is synthesized through a nucleophilic substitution reaction. The primary reactants are 5-amino-3-nitro-1,2,4-triazole (ANTA) and 4,6-dichloro-5-nitropyrimidine (DCNP). The reaction is carried out in an ethanol medium, with sodium methoxide (CH₃ONa) acting as a base. The reaction conditions are optimized to achieve a high yield, with the addition of 18-crown-6-ether as a phase transfer catalyst significantly improving the yield from 68% to 84% .
Chemical Reactions Analysis
DANTNP undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Scientific Research Applications
DANTNP has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of other high-energy materials and as a precursor in various chemical reactions.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential pharmaceutical applications.
Mechanism of Action
The mechanism by which DANTNP exerts its effects involves its high nitrogen content and the stability of its triazole and pyrimidine rings. These structural features contribute to its high energy release upon decomposition. The molecular targets and pathways involved are primarily related to its energetic properties, making it effective in applications requiring controlled energy release .
Comparison with Similar Compounds
DANTNP is compared with other nitrogen-rich compounds such as:
5-Amino-3-nitro-1,2,4-triazole (ANTA): Similar in structure but less stable and with lower energy density.
4,6-Dichloro-5-nitropyrimidine (DCNP): Used as a reactant in the synthesis of this compound, but not as energetically potent.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): Another high-energy material with different stability and sensitivity characteristics.
This compound stands out due to its unique combination of stability and high energy density, making it a valuable compound in the field of energetic materials .
Properties
IUPAC Name |
2-[6-(5-amino-3-nitro-1,2,4-triazol-1-yl)-5-nitropyrimidin-4-yl]-5-nitro-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N13O6/c9-5-13-7(20(24)25)15-17(5)3-2(19(22)23)4(12-1-11-3)18-6(10)14-8(16-18)21(26)27/h1H,(H2,9,13,15)(H2,10,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJGPDKTKKTQAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N2C(=NC(=N2)[N+](=O)[O-])N)[N+](=O)[O-])N3C(=NC(=N3)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N13O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00770155 |
Source
|
Record name | 1,1'-(5-Nitropyrimidine-4,6-diyl)bis(3-nitro-1H-1,2,4-triazol-5-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00770155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141227-99-8 |
Source
|
Record name | 1,1'-(5-Nitropyrimidine-4,6-diyl)bis(3-nitro-1H-1,2,4-triazol-5-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00770155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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